molecular formula C17H19NO3 B1584486 2',5'-Diethoxybenzanilide CAS No. 92-22-8

2',5'-Diethoxybenzanilide

Cat. No. B1584486
CAS RN: 92-22-8
M. Wt: 285.34 g/mol
InChI Key: OEZDYMAFWLGKFC-UHFFFAOYSA-N
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Description

2’,5’-Diethoxybenzanilide is a chemical compound with the linear formula C17H19NO3 . It has a molecular weight of 285.346 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2’,5’-Diethoxybenzanilide is represented by the linear formula C17H19NO3 . This indicates that the molecule is composed of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Receptor Interaction Profiles

2',5'-Diethoxybenzanilide and its derivatives have been studied for their receptor binding profiles, particularly in the context of psychoactive substances. Rickli et al. (2015) explored the receptor interaction profiles of novel NBOMe derivatives of 2',5'-dimethoxy-substituted phenethylamines (2C drugs), which include substances structurally related to 2',5'-Diethoxybenzanilide. They found these compounds interact potently with serotonergic receptors, providing insights into the hallucinogenic and stimulant properties of such substances (Rickli et al., 2015).

Antimycobacterial Properties

Research by Kozic et al. (2012) on 2-methoxy-2'-hydroxybenzanilide derivatives, which are closely related to 2',5'-Diethoxybenzanilide, revealed their potential antimycobacterial activities. These derivatives were investigated for their in vitro activities against various strains of Mycobacterium, offering valuable insights into potential applications in combating tuberculosis (Kozic et al., 2012).

Covalent Organic Frameworks

In the field of materials science, derivatives of 2',5'-Diethoxybenzanilide have been used to create covalent organic frameworks (COFs). Uribe-Romo et al. (2011) synthesized COFs using 2,5-diethoxyterephthalohydrazide, a compound related to 2',5'-Diethoxybenzanilide. These materials demonstrated high crystallinity, chemical and thermal stability, and permanent porosity, expanding the scope of porous materials (Uribe-Romo et al., 2011).

Synthetic Applications

The compound has also been explored in synthetic applications. Delmotte et al. (1995) studied the polymerization of 2,5-diethoxy-1,4-phenylenedimethylene-bis(tetrahydrothiophenium chloride), leading to the precursor of 2,5-diethoxy-poly(phenylenevinylene), demonstrating its utility in synthesizing novel polymers (Delmotte et al., 1995).

Photochemical Properties

Benzanilides, including those related to 2',5'-Diethoxybenzanilide, have been investigated for their photochemical properties. Gunn and Stevens (1973) studied the photo-rearrangement of N-aryl-2-nitrobenzamides, contributing to the understanding of the photochemical behaviors of these compounds (Gunn & Stevens, 1973).

Electrochemical Studies

Research into the electrochemical properties of benzanilides, similar to 2',5'-Diethoxybenzanilide, has also been conducted. Gabriel et al. (1994) explored the electrochemical oxidation of thiobenzanilide, providing insights into the electrochemical behavior of related compounds (Gabriel et al., 1994).

properties

IUPAC Name

N-(2,5-diethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-14-10-11-16(21-4-2)15(12-14)18-17(19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDYMAFWLGKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238815
Record name 2',5'-Diethoxybenzanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Diethoxybenzanilide

CAS RN

92-22-8
Record name N-(2,5-Diethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-22-8
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Record name N-(2,5-Diethoxyphenyl)benzamide
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Record name 2',5'-Diethoxybenzanilide
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Record name 2',5'-Diethoxybenzanilide
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Record name 2',5'-diethoxybenzanilide
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Record name N-(2,5-DIETHOXYPHENYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
NA dos Santos, LM Souza, E Domingos, HS França… - Forensic Chemistry, 2016 - Elsevier
Marijuana is one of the most marketed illicit drugs in the world. Originated from Cannabis sativa L, Δ 9 -tetrahydrocannabinol (or Δ 9 -THC) is proscribed in Brazil by the law number …
Number of citations: 52 www.sciencedirect.com
KC Tsou, AM Seligman - Journal of Medicinal Chemistry, 1966 - ACS Publications
Since the inhibitory action of ioduacetic acid on sulfhydryl groups ofprotein depends on a stoichiometric reaction, ICH2-COOH+ RSI!—* RSCIhCOOH 4-III, one may anticipate 4-…
Number of citations: 3 pubs.acs.org
C Schomburg, D Wöhrle, G Schulz-Ekloff - Zeolites, 1996 - Elsevier
A new method describing the in situ synthesis of azo dyes in the mesopores of acidic faujasites is presented, where the coupling component N,N-dimethylaniline is adsorbed by …
Number of citations: 38 www.sciencedirect.com
G Weirich, J Wren, JB Siddall - Insect Biochemistry, 1973 - Elsevier
The activity of juvenile hormone esterase in Manduca was determined quantitatively by incubating 14 C-labelled H. cecropia C 18 -juvenile hormone (C 18 -JH) with haemolymph …
Number of citations: 162 www.sciencedirect.com
K Micieta, E Tokhtaeva, J Stano, M Korenova… - Chemistry of natural …, 2002 - Springer
A simple, rapid, and sensitive procedure for the identification of plant extracellular α- and β-galactosidase is described using callus cultures of seedlings from the tested plant, roots of 4-…
Number of citations: 10 link.springer.com
AJL Cooper - Methods in enzymology, 1985 - Elsevier
Publisher Summary This chapter focuses on glutamate–aspartate transaminase, an enzyme that is present in microorganisms, plants, and in all animal and human tissues. Its ubiquity …
Number of citations: 10 www.sciencedirect.com
BS Katzenellenbogen, FC Kafatos - Journal of Insect Physiology, 1971 - Elsevier
The moulting fluid of silkmoths contains not only proteolytic enzymes with amino acid esterase activity, but also two naphthyl esterases (general esterases). These enzymes have been …
Number of citations: 46 www.sciencedirect.com
PG Board - Annals of human genetics, 1984 - Wiley Online Library
An apparent discrepancy in phenotyping the genetic polymorphism at the FXIII B locus by electrophoresis or isoelectric focusing has been investigated. The data indicate that the …
Number of citations: 42 onlinelibrary.wiley.com
JS Baker - Journal of Clinical Microbiology, 1984 - Am Soc Microbiol
A modified oxidase test (Remel, Lenexa, Kans.) and susceptibility to furazolidone and lysostaphin (Remel) were evaluated in conjunction with the Staph-Ident strip (Analytab Products, …
Number of citations: 130 journals.asm.org
HH Chang, MC Chang, IH Wu, GF Huang… - Journal of …, 2015 - Elsevier
Introduction Transforming growth factor β1 (TGF-β1) plays an important role in cell proliferation, matrix formation, and odontogenesis. This study investigated the effects of TGF-β1 on …
Number of citations: 47 www.sciencedirect.com

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